molecular formula C31H25BrN2O4 B5564594 4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate

4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate

Cat. No. B5564594
M. Wt: 569.4 g/mol
InChI Key: BTDVKBUZYXCLSM-MNZQRIAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate is a useful research compound. Its molecular formula is C31H25BrN2O4 and its molecular weight is 569.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate is 568.09977 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Materials

Research on compounds incorporating cyanothiophene and cyanofuran groups has shown that certain derivatives can exhibit liquid crystalline phases, such as nematic and smectic A phases. These materials have potential applications in display technologies and optoelectronic devices due to their unique thermal and optical properties (Miyake, S., Kusabayashi, S., & Takenaka, S., 1984).

Synthesis and Chemical Properties

The synthesis and steric configurations of various furan compounds have been extensively studied. These studies provide foundational knowledge for the synthesis of complex molecules and their potential applications in material science, medicinal chemistry, and chemical synthesis (Hirao, I., Kato, Y., & Kozakura, S., 1973).

Antimalarial Agents

Compounds with structures similar to the one have been explored for their potential as antimalarial agents. For example, derivatives of [5-(4-nitrophenyl)-2-furyl]acrylic acid have shown promising activity against multi-drug resistant strains of Plasmodium falciparum (Wiesner, J., Kettler, K., Sakowski, J., Ortmann, R., Jomaa, H., & Schlitzer, M., 2003).

Optoelectronic and Nonlinear Optical Properties

The design and synthesis of novel chalcone derivatives with specific structural features, such as bromo, chloro, and furyl groups, have been shown to significantly influence their optoelectronic and nonlinear optical properties. These compounds are of interest for applications in semiconductor devices and as materials with potential electron transport capabilities (Shkir, M., Irfan, A., AlFaify, S., Patil, P. S., & Al‐Sehemi, A., 2019).

Photoluminescent Materials

Studies on α,β-diarylacrylonitrile derivatives incorporating biphenyl and triphenylamine units have demonstrated that these compounds can emit green fluorescence and possess good thermal stability. Such materials are of interest for their potential use in organic light-emitting diodes (OLEDs) and other photoluminescent applications (Li, B., Li, Q., Liu, B., Yue, Y., & Yu, M., 2011).

properties

IUPAC Name

[4-bromo-2-[(E)-[(3,3-diphenylcyclobutanecarbonyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrN2O4/c32-26-13-15-28(38-29(35)16-14-27-12-7-17-37-27)22(18-26)21-33-34-30(36)23-19-31(20-23,24-8-3-1-4-9-24)25-10-5-2-6-11-25/h1-18,21,23H,19-20H2,(H,34,36)/b16-14+,33-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDVKBUZYXCLSM-MNZQRIAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OC(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OC(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-[(E)-{2-[(3,3-diphenylcyclobutyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

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